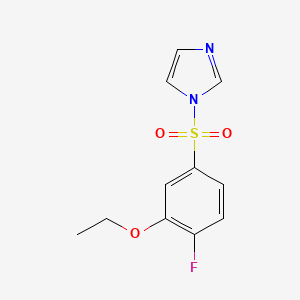![molecular formula C20H14N2O5 B2516190 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide CAS No. 1105244-15-2](/img/structure/B2516190.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-substituted acetamide derivatives typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamides was achieved by refluxing benzothiazoles with acetic acid . Similarly, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a three-phase process involving esterification, hydrazide formation, cyclization, and subsequent reactions with bromoacetyl bromide and N-substituted-2-bromoacetamides . These methods suggest that the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide would likely involve similar strategies, starting with the appropriate benzodioxole and benzofuran precursors.
Molecular Structure Analysis
The molecular structure of N-substituted acetamide derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a three-dimensional network . These interactions are crucial for the stability and crystalline nature of these compounds. The compound of interest would also be expected to exhibit hydrogen bonding, given the presence of amide groups, which could influence its molecular assembly and photophysical properties.
Chemical Reactions Analysis
The chemical reactivity of N-substituted acetamide derivatives can be influenced by the nature of the substituents on the aromatic rings. The papers do not provide specific reactions for the compound , but they do indicate that the presence of different functional groups can lead to a variety of intermolecular interactions, such as hydrogen bonding with water or other solvent molecules . These interactions can affect the reactivity of the compounds in biological systems or in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonds can affect their solubility, melting points, and crystallinity . Additionally, the antioxidant and anti-inflammatory activities of some N-substituted acetamide derivatives have been evaluated, showing that certain compounds possess significant biological activities . These properties are important for the potential therapeutic applications of these compounds. The compound of interest would likely have similar properties, which could be explored in future studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of functionally substituted benzisoxazoles, including derivatives like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, showcases the importance of these heterocycles in pharmacology due to their diverse activities. The synthesis methods provide a basis for preparing a series of substituted benzoxazoles, highlighting the versatility of these compounds in chemical synthesis and potential drug design (Khodot & Rakitin, 2022).
- The conformational analysis of compounds like N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, through crystallographic studies, reveals the relative orientation of planar fragments within the molecule. This understanding is crucial for predicting the interaction of such compounds with biological targets, aiding in the design of more effective molecules (Soares-Sobrinho et al., 2008).
Potential Applications
- The development of corrosion inhibitors from acetamide and isoxazole derivatives signifies the application of such compounds in material science. By preventing corrosion in metallic structures, these compounds contribute to the longevity and durability of materials used in various industries (Yıldırım & Cetin, 2008).
- In medicinal chemistry, compounds like MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, exemplify the therapeutic potential of benzodioxolyl derivatives. Such compounds are instrumental in the pharmacological characterization of receptor subtypes, paving the way for targeted therapeutic agents (Baraldi et al., 2004).
- The synthesis and evaluation of benzothiazole derivatives for their antitumor activity underscore the relevance of heterocyclic compounds in cancer research. These compounds, through structure-activity relationship studies, contribute to the discovery of new anticancer agents with improved efficacy and selectivity (Yurttaş, Tay, & Demirayak, 2015).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-20(21-13-5-6-16-17(8-13)25-11-24-16)10-14-9-19(27-22-14)18-7-12-3-1-2-4-15(12)26-18/h1-9H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYFQZVIGJUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)




![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)

![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)
![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)